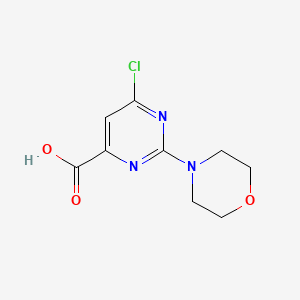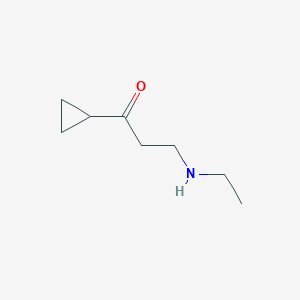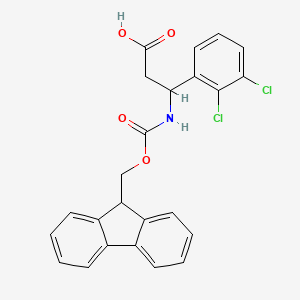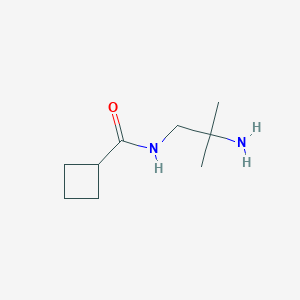
1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one is a unique organic compound characterized by its cyclobutyl ring and enone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may leverage semi-recombinant techniques, combining recombinant expression with chemical synthesis to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone structure to saturated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing metabolic processes and cellular functions. For instance, it may inhibit protein synthesis by promoting mistranslation and eliminating proofreading .
Comparaison Avec Des Composés Similaires
Cyclopropane derivatives: 1-Aminocyclopropane-1-carboxylic acid.
Cyclohexane derivatives: Cyclohexanone, cyclohexanol.
Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one stands out due to its unique cyclobutyl ring and enone structure, which confer distinct chemical reactivity and biological activity compared to other cycloalkane derivatives .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(1-aminocyclobutyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)6-8(11)9(10)4-3-5-9/h6H,3-5,10H2,1-2H3 |
Clé InChI |
ZFLBPCRVROPMGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1(CCC1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)



![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)





![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)


